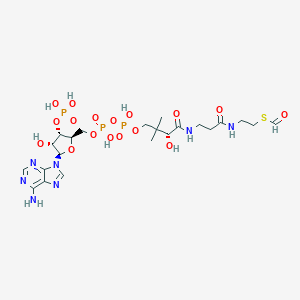
formyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formyl-CoA is a molecule that plays a crucial role in various metabolic pathways, including amino acid catabolism, fatty acid oxidation, and methanogenesis. It is a coenzyme A (CoA) ester of formic acid, which is produced during the breakdown of various organic compounds. Formyl-CoA is an important intermediate in the production of ATP, which is the primary energy currency of the cell.
Applications De Recherche Scientifique
Enzymatic Structure and Mechanism
Formyl-CoA Transferase Structure : The structure of formyl-CoA transferase from Oxalobacter formigenes reveals a novel fold and striking assembly of the homodimer, with implications for understanding the family of CoA-transferases. The enzyme plays a key role in the first step of oxalate degradation, important in mammalian oxalate catabolism (Ricagno et al., 2003).
Catalytic Mechanism Insight : Research on formyl-CoA transferase has provided insights into its catalytic mechanism, involving the reversible transfer of a CoA carrier between formyl-CoA and oxalate. This understanding is vital for studying Class III CoA-transferase family and redefining their reaction mechanisms (Berthold et al., 2008).
Kinetic Characterization : Detailed kinetic characterizations of formyl-CoA transferase suggest catalysis via anhydride intermediates, providing a foundation for the enzymatic process critical in oxalate-dependent ATP synthesis (Jónsson et al., 2004).
Biotechnological Applications
C1 Bioconversion with Formyl-CoA : A prokaryotic variant of 2-hydroxyacyl-CoA lyase demonstrates the ligation of carbonyl-containing molecules with formyl-CoA for C1 bioconversion. This finding is pivotal for biotechnological processes involving one-carbon feedstocks (Chou et al., 2019).
Lactobacillus and Oxalate Homeostasis : Study on Lactobacillus acidophilus highlights the activity of formyl-CoA transferase in regulating intestinal oxalate homeostasis, underscoring its potential role in probiotic applications (Turroni et al., 2007).
Biochemical and Environmental Implications
Hydrogenase Maturation : Research indicates that HypX, essential for the maturation of [NiFe] hydrogenase, uses formyl-CoA in the process of synthesizing CO ligands. This study contributes to our understanding of metalloenzyme biosynthesis and hydrogenase function (Schulz et al., 2019).
Efficient C1 Elongation Pathways : The process developed for elongating the C1 compound formyl-CoA provides a new approach for C1 bioconversion, with implications for engineering synthetic methylotrophy in organisms (Woolston, 2019).
Oxalate Degradation by Bifidobacteria : The characterization of oxalyl-CoA decarboxylase in Bifidobacterium lactis shows its role in the degradation of oxalate to formyl-CoA, suggesting a potential role of these bacteria in intestinal oxalate breakdown (Federici et al., 2004).
Chromium Reduction with Formyl-CoA : A study on Pd nanocatalysts regulated by coenzyme A (CoA) for the reduction of hexavalent chromium using formic acid highlights a novel environmental application of formyl-CoA (Dai et al., 2018).
Propriétés
Numéro CAS |
13131-49-2 |
|---|---|
Nom du produit |
formyl-CoA |
Formule moléculaire |
C22H36N7O17P3S |
Poids moléculaire |
795.5 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] methanethioate |
InChI |
InChI=1S/C22H36N7O17P3S/c1-22(2,17(33)20(34)25-4-3-13(31)24-5-6-50-11-30)8-43-49(40,41)46-48(38,39)42-7-12-16(45-47(35,36)37)15(32)21(44-12)29-10-28-14-18(23)26-9-27-19(14)29/h9-12,15-17,21,32-33H,3-8H2,1-2H3,(H,24,31)(H,25,34)(H,38,39)(H,40,41)(H2,23,26,27)(H2,35,36,37)/t12-,15-,16-,17+,21-/m1/s1 |
Clé InChI |
SXMOKYXNAPLNCW-GORZOVPNSA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC=O)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC=O)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC=O)O |
Description physique |
Solid |
Synonymes |
formyl-CoA formyl-coenzyme A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione](/img/structure/B227508.png)

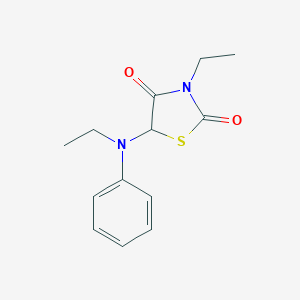
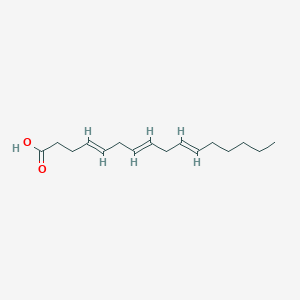

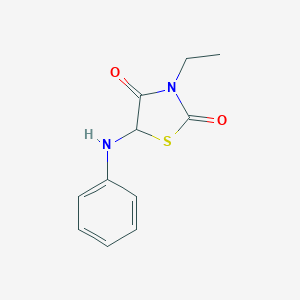
![4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)
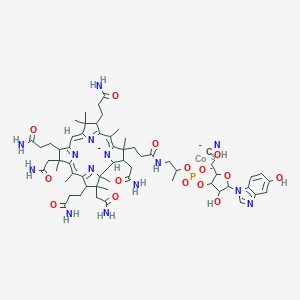
![N-[2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide](/img/structure/B227571.png)

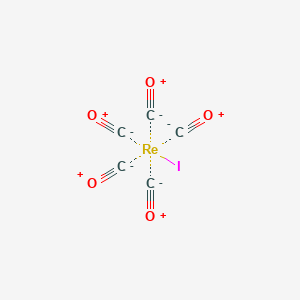

![1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid](/img/structure/B227621.png)
